molecular formula C15H21F3N4O2 B2426769 tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate CAS No. 1329672-93-6

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate

Numéro de catalogue: B2426769
Numéro CAS: 1329672-93-6
Poids moléculaire: 346.354
Clé InChI: TWEHSCPPXSIMHD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine core that is substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group, a key feature for amine protection in multi-step synthetic sequences . The piperidine nitrogen is further functionalized with a 6-(trifluoromethyl)pyrimidin-4-yl group, a privileged scaffold often found in bioactive molecules. The presence of the trifluoromethyl group is particularly valuable, as it can profoundly influence a compound's metabolic stability, lipophilicity, and overall binding affinity . Compounds with similar structural motifs, incorporating a piperazine or piperidine ring linked to a trifluoromethyl-substituted heterocycle like pyrimidine or pyridine, have been investigated as potent and selective ligands for central nervous system (CNS) targets . For instance, research on analogous structures has shown potential as dopamine receptor ligands, indicating this compound's utility as a key intermediate in the development of potential neuroleptic, antidepressant, or antiemetic agents . Its primary research value lies in its role as a synthetic precursor for the exploration of new therapeutic areas, including psychiatric and neurological disorders. Researchers can leverage this high-purity intermediate to construct more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

tert-butyl N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-14(2,3)24-13(23)21-10-4-6-22(7-5-10)12-8-11(15(16,17)18)19-9-20-12/h8-10H,4-7H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEHSCPPXSIMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Base-Mediated Coupling

In a representative procedure, tert-butyl piperidin-4-ylcarbamate (1.2 equiv) and 6-chloro-4-(trifluoromethyl)pyrimidine (1.0 equiv) are combined with potassium carbonate (2.5 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 48 hours. The reaction proceeds via deprotonation of the piperidine nitrogen, followed by nucleophilic attack on the electron-deficient pyrimidine. Purification via silica chromatography yields the product in 65% yield.

Key Parameters:

  • Solvent: DMSO enhances nucleophilicity and stabilizes intermediates.
  • Temperature: Elevated temperatures (120°C) accelerate substitution but risk decomposition.
  • Base: K₂CO₃ outperforms weaker bases like triethylamine due to superior deprotonation capacity.

Mitsunobu Reaction for Ether Linkage Formation

Alternative routes employ the Mitsunobu reaction to forge C–O bonds between pyrimidine alcohols and piperidine derivatives.

DIAD/Ph₃P-Mediated Coupling

A modified Mitsunobu protocol involves reacting 6-(trifluoromethyl)pyrimidin-4-ol with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. Using diisopropyl azodicarboxylate (DIAD, 1.2 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF), the reaction achieves 74% yield after 24 hours. The hydroxyl group of the pyrimidine is activated, enabling coupling with the piperidine’s hydroxymethyl arm.

Optimization Insights:

  • Solvent: THF facilitates phosphine-azide complex formation.
  • Workup: Aqueous extraction removes byproducts (e.g., phosphine oxides), while column chromatography isolates the product.

Transition Metal-Catalyzed Cross-Coupling

While less common, palladium-catalyzed couplings enable direct aryl-amine bond formation.

Sequential Deprotection-Functionalization Strategies

Multi-step sequences allow modular construction of the target molecule.

Carbamate Installation Post-Coupling

In this approach, 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv). The reaction proceeds quantitatively at room temperature, followed by acid wash to remove excess reagents.

Advantages:

  • Modularity: Enables late-stage diversification of the piperidine amine.
  • Mild Conditions: Avoids high temperatures that could degrade the trifluoromethyl group.

Analysis of Reaction Conditions and Optimization

Solvent and Temperature Effects

  • DMSO vs. DMF: DMSO’s high polarity and boiling point (189°C) favor nucleophilic substitutions over DMF (153°C), which may require longer reaction times.
  • Room-Temperature Reactions: Mitsunobu reactions at 25°C achieve moderate yields (60–74%) but minimize side product formation.

Base Selection

  • K₂CO₃: Optimal for SNAr reactions due to strong basicity and low nucleophilicity.
  • NaH: Useful for deprotonating alcohols in Mitsunobu reactions but requires anhydrous conditions.

Comparative Evaluation of Synthetic Methods

Method Yield Conditions Purification
Nucleophilic Substitution 65% 120°C, 48h, K₂CO₃/DMSO Column Chromatography
Mitsunobu Reaction 74% 25°C, 24h, DIAD/Ph₃P Aqueous Extraction
Buchwald-Hartwig (Hypothetical) ~60% 110°C, Pd Catalyst Filtration
Sequential Deprotection >90% RT, Boc₂O/DCM Acid Wash

Key Takeaways:

  • Highest Yield: Sequential deprotection-functionalization offers near-quantitative yields but requires pre-synthesized piperidine intermediates.
  • Scalability: Nucleophilic substitution is preferable for large-scale synthesis due to reagent availability and straightforward workup.

Analyse Des Réactions Chimiques

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in biochemical studies to investigate the interactions between small molecules and biological targets.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, including its use as a lead compound in drug discovery.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mécanisme D'action

The mechanism of action of tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrimidine ring are known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the targets being studied.

Comparaison Avec Des Composés Similaires

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl 1-(6-ethoxypyrimidin-4-yl)piperidin-4-ylcarbamate: This compound has an ethoxy group instead of a trifluoromethyl group, which may affect its chemical and biological properties.

    tert-Butyl 1-(6-methylpyrimidin-4-yl)piperidin-4-ylcarbamate: The presence of a methyl group instead of a trifluoromethyl group can lead to differences in reactivity and interactions with biological targets.

    tert-Butyl 1-(6-chloropyrimidin-4-yl)piperidin-4-ylcarbamate: The chloro group can introduce different electronic and steric effects compared to the trifluoromethyl group.

The uniqueness of tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate lies in its trifluoromethyl group, which imparts distinct chemical and biological properties.

Activité Biologique

tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate is a synthetic organic compound with the molecular formula C15H21F3N4O2. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its antibacterial properties and applications in drug discovery.

Chemical Structure and Properties

The compound features a piperidine ring and a trifluoromethyl-substituted pyrimidine ring , which contribute to its unique chemical behavior and biological interactions. The presence of the tert-butyl group enhances its lipophilicity, potentially improving membrane permeability.

PropertyValue
Molecular FormulaC15H21F3N4O2
Molecular Weight346.35 g/mol
CAS Number1329672-93-6
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that tert-butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate exhibits antibacterial activity against both susceptible and drug-resistant strains of gram-positive bacteria. The proposed mechanism involves the depolarization of the bacterial cytoplasmic membrane , leading to a loss of membrane potential and subsequent cell death.

Antibacterial Properties

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various bacterial strains. Its action is characterized by:

  • Inducing Membrane Disruption : The compound disrupts essential cellular processes by compromising the integrity of bacterial membranes.

Anticancer Potential

While primarily noted for its antibacterial properties, preliminary studies suggest potential anticancer activity. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation, indicating that further exploration into its cytotoxic effects might be warranted .

Research Findings and Case Studies

  • Antibacterial Efficacy : A study evaluating the compound's efficacy against Staphylococcus aureus reported a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.
  • Structure-Activity Relationship (SAR) : Investigations into various derivatives of similar compounds have established that modifications to the trifluoromethyl group can significantly alter biological activity. For instance, replacing trifluoromethyl with other substituents often results in diminished efficacy against bacterial targets .

Comparison with Similar Compounds

The biological activity of tert-butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate can be compared with other related compounds:

Compound NameAntibacterial ActivityAnticancer Activity
tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamateHighModerate
tert-Butyl 1-(6-chloropyrimidin-4-yl)piperidin-4-ylcarbamateModerateLow
tert-butyl 1-(6-methylpyrimidin-4-yl)piperidin-4-ylcarbamateLowHigh

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-ylcarbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires:
  • Reagent Selection : Use tert-butyl chloroformate for carbamate protection under anhydrous conditions (e.g., dichloromethane or THF) with bases like triethylamine to neutralize HCl byproducts .
  • Temperature Control : Maintain 0–25°C during coupling reactions to minimize side reactions (e.g., hydrolysis of trifluoromethylpyrimidine intermediates) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures enhances purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

  • Methodological Answer :
  • NMR Analysis : Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm the trifluoromethyl group (δ ~ -60 ppm in 19F^{19}F-NMR) and piperidine ring conformation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~377.3 g/mol for C15H22F3N5O2\text{C}_{15}\text{H}_{22}\text{F}_3\text{N}_5\text{O}_2) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What stability studies are recommended for long-term storage of this compound?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (typical range: 150–200°C for carbamates) .
  • Hygroscopicity Testing : Store in sealed containers under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis of the trifluoromethylpyrimidine moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for this compound across different studies?

  • Methodological Answer :
  • Variable Analysis : Compare reaction parameters (e.g., solvent polarity, base strength, and stoichiometry of trifluoromethylpyrimidine coupling agents) .
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., deprotected amines or dimerization products) that reduce yields .
  • DoE (Design of Experiments) : Apply factorial design to isolate critical factors (e.g., temperature vs. catalyst loading) .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound against enzyme targets?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of kinases (e.g., EGFR or CDK4/6) due to the pyrimidine scaffold’s ATP-binding affinity .
  • CYP450 Metabolism Studies : Incubate with human liver microsomes and quantify metabolites via LC-MS/MS to assess metabolic stability .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what methodological approaches validate these effects?

  • Methodological Answer :
  • Lipophilicity Measurement : Determine logP values (e.g., shake-flask method) to confirm enhanced membrane permeability from the CF3_3 group .
  • Plasma Protein Binding (PPB) : Use equilibrium dialysis to quantify unbound fraction, which correlates with bioavailability .
  • In Vivo PK Studies : Administer to rodent models and analyze plasma/tissue distribution via LC-MS .

Q. What strategies mitigate off-target effects during pharmacological profiling of this compound?

  • Methodological Answer :
  • Selectivity Screening : Test against panels of >100 receptors/enzymes (e.g., Eurofins CEREP) to identify cross-reactivity .
  • Proteomics Analysis : Use affinity pulldown combined with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to map unintended binding partners .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Structural Confirmation : Re-synthesize the compound and verify purity (>95% by HPLC) to rule out batch variability .
  • Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify trends in IC50_{50} values .

Comparative Structural Analysis

Q. How does this compound differ from analogs like tert-Butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate in terms of reactivity and bioactivity?

  • Methodological Answer :
  • Electrophilic Reactivity : The trifluoromethylpyrimidine group enhances electrophilicity at C4, enabling nucleophilic substitutions (e.g., with amines or thiols) compared to bromobenzyl analogs .
  • Bioactivity : CF3_3 improves metabolic stability and target affinity (e.g., 10-fold higher kinase inhibition vs. bromo-substituted analogs) .

Experimental Design for Novel Applications

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with unexplored targets (e.g., PARP or HDACs) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and residence time .
  • QSAR Modeling : Develop models using MOE or RDKit to correlate structural features (e.g., substituent electronegativity) with activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.